

# Discovery and history of 2-Amino-5-chloroisonicotinonitrile

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## Compound of Interest

Compound Name: 2-Amino-5-chloroisonicotinonitrile

Cat. No.: B1380441

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## Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.<sup>[1]</sup> Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, including aqueous solubility. The introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and lipophilic profile to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Among substituted pyridines, 2-aminopyridines are of particular importance. The amino group serves as a key synthetic handle for building larger, more complex structures, such as fused ring systems or libraries of substituted analogues via N-acylation, N-alkylation, or diazotization reactions. When combined with a nitrile group, as in the isonicotinonitrile framework, the synthetic versatility is further enhanced. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to form various heterocycles like tetrazoles. The presence of a chlorine atom on the ring further modulates the electronic character of the pyridine system and provides an additional site for modification through cross-coupling reactions. **2-Amino-5-chloroisonicotinonitrile** (Figure 1) strategically combines these three functionalities, positioning it as a high-value intermediate for drug discovery programs.

**Figure 1.** Chemical Structure of **2-Amino-5-chloroisonicotinonitrile**.

# Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties for **2-Amino-5-chloroisonicotinonitrile** is presented in Table 1. This data is essential for laboratory handling, reaction setup, and analytical method development.

Table 1: Physicochemical Properties of **2-Amino-5-chloroisonicotinonitrile**

Property	Value	Reference(s)
CAS Number	1393106-21-2	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> CIN <sub>3</sub>	[3]
Molecular Weight	153.57 g/mol	[3]
IUPAC Name	2-amino-5-chloroisonicotinonitrile	[4]
Synonyms	2-amino-5-chloropyridine-4-carbonitrile	[4]
Appearance	Solid (Typical)	[5]
Purity	≥95% (Commercially Available)	[3][4]
Storage	Inert atmosphere, room temperature, keep in dark place	[6]

## Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the expected spectroscopic signatures are as follows:

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C3 (adjacent to the amino group) and the proton at C6 would appear as singlets (or narrow doublets due to meta-coupling, though often unresolved). The chemical shifts would be influenced by the opposing electronic effects of the electron-donating amino group and the electron-

withdrawing nitrile and chloro groups. A broad signal corresponding to the  $-\text{NH}_2$  protons would also be present.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display six distinct signals for each of the unique carbon atoms in the molecule, including the nitrile carbon ( $\text{C}\equiv\text{N}$ ) typically found around 115-120 ppm.
- Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong absorption band around  $2220\text{-}2240\text{ cm}^{-1}$  characteristic of the  $\text{C}\equiv\text{N}$  stretch, and a pair of N-H stretching bands in the  $3300\text{-}3500\text{ cm}^{-1}$  region, typical for a primary amine.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), appearing at  $\text{m/z}$  153 and 155.

## Historical Context and Emergence

The precise first synthesis of **2-Amino-5-chloroisonicotinonitrile** is not prominently documented in seminal historical literature. Its emergence is more closely tied to the modern era of synthetic chemistry, driven by the demand for novel, functionalized heterocyclic building blocks for combinatorial chemistry and targeted drug discovery.

However, the history of its structural isomers and related precursors is well-established. The synthesis of the isomeric 2-amino-5-chloropyridine was first reported by Tschischibabin in 1928 via the chlorination of 2-aminopyridine.<sup>[7]</sup> Subsequent decades saw significant efforts to improve the selectivity and yield of this reaction, as direct chlorination often led to mixtures of mono- and di-chlorinated products.<sup>[7]</sup> Patented processes from the 1970s demonstrated that conducting the chlorination in a strongly acidic medium (Hammett acidity function  $< -3.5$ ) could protonate the 2-aminopyridine, deactivating the ring towards over-chlorination and selectively yielding the 5-chloro isomer.<sup>[7]</sup> This fundamental work laid the chemical groundwork for the controlled synthesis of chloro-aminopyridines, the foundational scaffold of the target molecule.

## Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a practical and robust pathway can be proposed based on established transformations of pyridine derivatives.

## Retrosynthetic Analysis

A logical retrosynthetic analysis (Figure 2) suggests that **2-Amino-5-chloroisonicotinonitrile** can be derived from 2-amino-5-chloroisonicotinamide. This amide precursor could be formed from the corresponding ester or acid chloride, which in turn originates from 2-amino-5-chloroisonicotinic acid. The key chloro- and amino-substituted pyridine ring can be traced back to a more readily available starting material like 2-aminoisonicotinic acid.

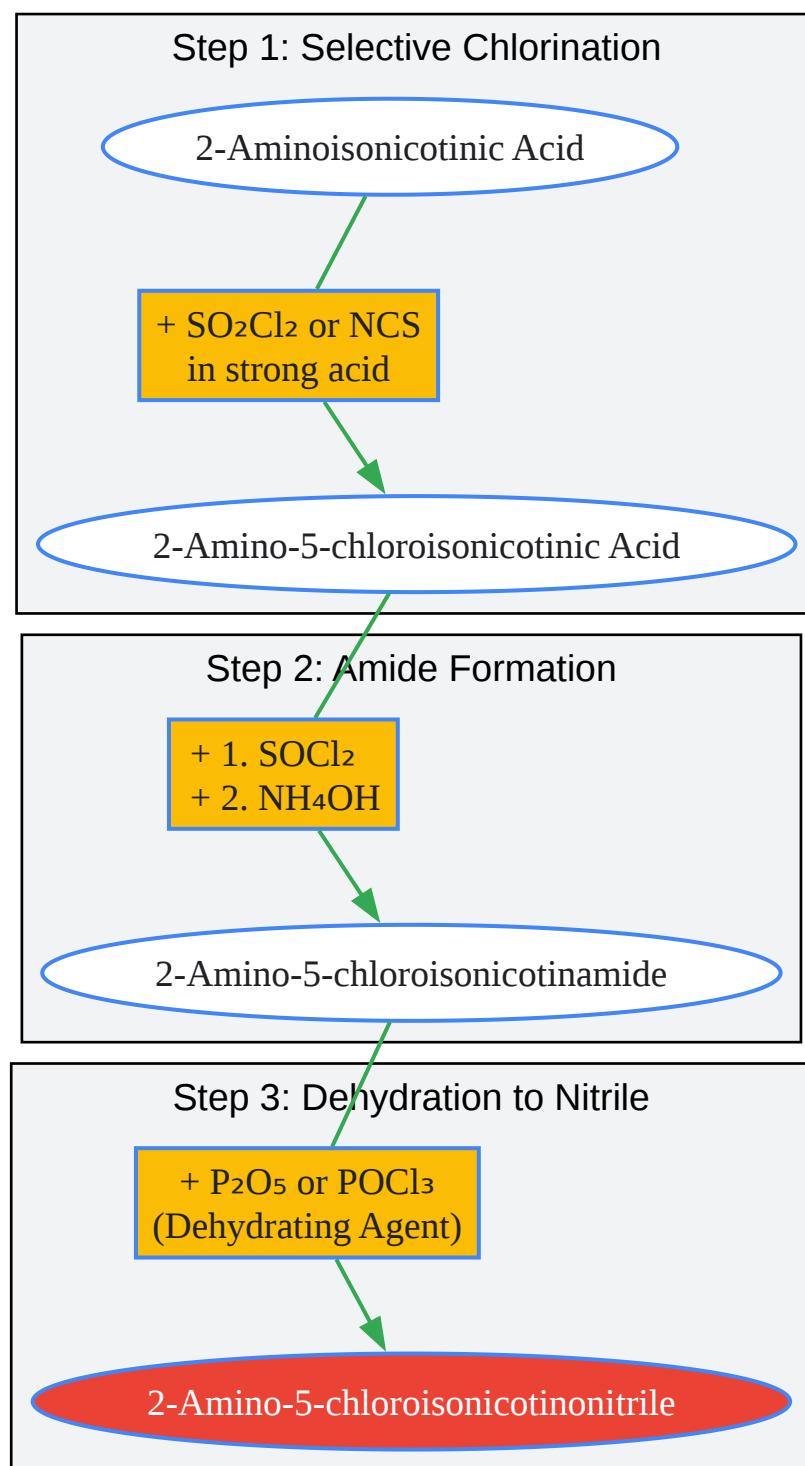


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**Figure 2.** Retrosynthetic analysis of **2-Amino-5-chloroisonicotinonitrile**.

## Proposed Synthetic Protocol and Workflow

The following multi-step protocol outlines a feasible laboratory-scale synthesis. The causality behind each step is explained to provide field-proven insight.



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**Figure 3.** Proposed synthetic workflow for **2-Amino-5-chloroisonicotinonitrile**.

Protocol Details:

### Step 1: Synthesis of 2-Amino-5-chloroisonicotinic Acid

- **Rationale:** The C5 position of the 2-aminopyridine ring is electronically enriched and sterically accessible, making it the preferred site for electrophilic substitution. Using a strong acid medium protonates the ring nitrogen, which deactivates the ring slightly but prevents side reactions and directs chlorination to the 5-position.[\[7\]](#)
- **Procedure:**
  - Suspend 2-aminoisonicotinic acid (1.0 eq) in a suitable strong acid solvent (e.g., concentrated sulfuric acid or acetic acid).
  - Cool the mixture to 0-5 °C in an ice bath.
  - Slowly add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfonyl chloride ( $\text{SO}_2\text{Cl}_2$ ) (1.05-1.1 eq) portion-wise, maintaining the temperature below 10 °C.
  - Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
  - Carefully quench the reaction by pouring it onto crushed ice.
  - Adjust the pH to ~3-4 with a saturated aqueous solution of sodium hydroxide or sodium carbonate to precipitate the product.
  - Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-chloroisonicotinic acid.

### Step 2: Synthesis of 2-Amino-5-chloroisonicotinamide

- **Rationale:** Conversion of the carboxylic acid to the primary amide is a necessary intermediate step for dehydration to the nitrile. A two-step, one-pot procedure via an acid chloride intermediate is highly efficient. Thionyl chloride ( $\text{SOCl}_2$ ) is an excellent choice as it produces gaseous byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) that are easily removed.
- **Procedure:**

- Suspend 2-amino-5-chloroisonicotinic acid (1.0 eq) in an excess of thionyl chloride containing a catalytic amount of DMF.
- Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the acid chloride is formed.
- Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.
- Carefully add the crude acid chloride residue to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide.
- Stir vigorously for 1-2 hours. The amide product will precipitate.
- Filter the solid, wash thoroughly with cold water, and dry under vacuum.

### Step 3: Synthesis of **2-Amino-5-chloroisonicotinonitrile**

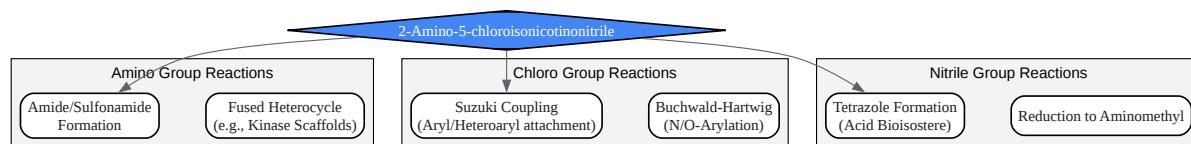
- Rationale: This final step involves the dehydration of the primary amide. Strong dehydrating agents are required. Phosphorus pentoxide ( $P_2O_5$ ) or phosphorus oxychloride ( $POCl_3$ ) are commonly used and highly effective for this transformation.
- Procedure:
  - Combine 2-amino-5-chloroisonicotinamide (1.0 eq) with a dehydrating agent like phosphorus oxychloride (2-3 eq) or phosphorus pentoxide (1.5 eq).
  - Heat the mixture gently (e.g., 80-100 °C) for 2-6 hours, monitoring by TLC or LC-MS.
  - After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a base (e.g., sodium carbonate solution) to neutralize the acidic reagent.
  - Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure **2-Amino-5-chloroisonicotinonitrile**.

## Applications in Medicinal Chemistry and Drug Discovery

**2-Amino-5-chloroisonicotinonitrile** is not typically an active pharmaceutical ingredient (API) itself but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

- The Amino Group (-NH<sub>2</sub>): This group is a potent nucleophile and a key attachment point. It readily participates in reactions to form amides, sulfonamides, ureas, and is a crucial component in building fused heterocyclic systems like imidazo[4,5-b]pyridines or pyrido[2,3-d]pyrimidines, which are common cores in kinase inhibitors.
- The Chloro Group (-Cl): The chlorine atom serves two main purposes. First, it modifies the electronic properties of the pyridine ring, which can be crucial for tuning the pKa and binding affinity of the final molecule. Second, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position.
- The Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is a bioisostere for various functionalities and can act as a hydrogen bond acceptor. Synthetically, it can be converted into other groups as previously mentioned (amines, amides, carboxylic acids, tetrazoles), providing multiple pathways for late-stage diversification of a lead compound.



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**Figure 4.** Synthetic utility of **2-Amino-5-chloroisonicotinonitrile** in drug discovery.

## Analytical and Quality Control Methodologies

Ensuring the purity and identity of key intermediates is paramount in drug development. A self-validating analytical protocol is essential for quality control.

### High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is the standard for assessing the purity of **2-Amino-5-chloroisonicotinonitrile**.

Table 2: Example HPLC Method for Purity Assessment

Parameter	Condition	Rationale
Column	C18, 250 x 4.6 mm, 5 µm	Standard reverse-phase column provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidified mobile phase ensures the amino group is protonated, leading to sharper peaks and consistent retention.
Mobile Phase B	Acetonitrile	Common organic modifier with good UV transparency.
Gradient	5% to 95% B over 20 min	A broad gradient ensures elution of the main compound as well as any potential non-polar or polar impurities.
Flow Rate	1.0 mL/min	Standard analytical flow rate balances resolution and run time.
Detection	UV at 254 nm and 280 nm	Aromatic pyridines typically have strong absorbance at these wavelengths, allowing for sensitive detection.
Injection Volume	10 µL	Standard volume for analytical HPLC.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.

## Conclusion and Future Outlook

**2-Amino-5-chloroisonicotinonitrile** represents a strategically designed molecular building block with significant potential for accelerating drug discovery programs. Its trifunctional nature provides chemists with a versatile platform for generating chemical diversity through reliable and well-understood synthetic transformations. While its own history is relatively recent, it is built upon a deep foundation of pyridine chemistry. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of such pre-functionalized, high-value intermediates is expected to increase, solidifying the role of **2-Amino-5-chloroisonicotinonitrile** in the modern medicinal chemist's toolbox.

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